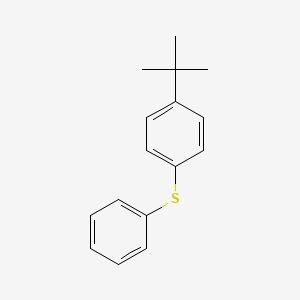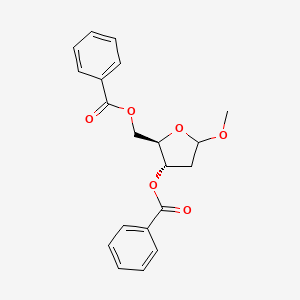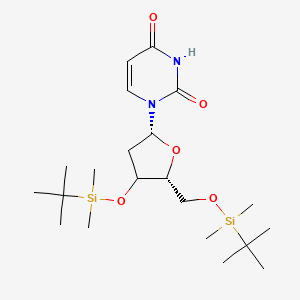
FK-506 3'-Methyl Ether
Vue d'ensemble
Description
FK-506 3’-Methyl Ether is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrolide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. FK-506 and its analogs, including FK-506 3’-Methyl Ether, possess various biological activities such as antifungal, neuroprotective, and neuroregenerative effects .
Mécanisme D'action
Target of Action
FK-506 3’-Methyl Ether is a derivative of FK506, also known as tacrolimus . Tacrolimus is an immunosuppressant drug widely used to prevent the rejection of transplanted organs . The primary target of FK-506 3’-Methyl Ether is likely to be similar to that of tacrolimus, which is the calcineurin pathway .
Mode of Action
FK-506 3’-Methyl Ether, like tacrolimus, binds to the immunophilin FKBP12. The resulting complex inhibits calcineurin, which is normally activated by calmodulin in response to increases in intracellular Ca2+. This inhibition results in the inactivation of the nuclear factor of activated T-cells (NF-ATc), thus preventing the transcription of the interleukin 2 gene .
Pharmacokinetics
Tacrolimus is highly lipophilic and is metabolized extensively in the liver by cytochrome P450 enzymes . Less than 1% of the dose is excreted in the urine or bile as unchanged drug within 48 hours in rats and in dogs, indicating complete metabolism of the drug .
Result of Action
FK-506 3’-Methyl Ether, as a derivative of tacrolimus, is expected to have potent immunosuppressive effects. It is likely to inhibit the activation of T-cells and the production of cytokines, leading to a decrease in the immune response .
Analyse Biochimique
Biochemical Properties
FK-506 3’-Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The FK-506 core is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps .
Cellular Effects
FK-506 3’-Methyl Ether has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The fractions of soluble and insoluble components of yeast cells positively influenced tacrolimus biosynthesis .
Molecular Mechanism
The mechanism of action of FK-506 3’-Methyl Ether at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique allyl functional group of FK506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .
Metabolic Pathways
FK-506 3’-Methyl Ether is involved in metabolic pathways, interacting with enzymes or cofactors. The FK506 core is formed from a DHCHC starter unit and extender units by a hybrid type I PKS/NRPS system . The core produced is further modified by a series of post-PKS tailoring steps .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FK-506 3’-Methyl Ether involves the modification of the parent compound FK-506. The process typically includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by regioselective desilylation .
Industrial Production Methods: Industrial production of FK-506 3’-Methyl Ether is generally based on fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK-506, which is then chemically modified to obtain FK-506 3’-Methyl Ether .
Analyse Des Réactions Chimiques
Types of Reactions: FK-506 3’-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
FK-506 3’-Methyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of macrolide synthesis and modification.
Biology: The compound is utilized in research on cellular signaling pathways and protein interactions.
Medicine: FK-506 3’-Methyl Ether is investigated for its potential therapeutic effects, including immunosuppressive and neuroprotective properties.
Industry: It is employed in the development of new pharmaceuticals and biotechnological applications
Comparaison Avec Des Composés Similaires
Tacrolimus (FK-506): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressant with a different mechanism of action.
Rapamycin: A macrolide with immunosuppressive and antiproliferative effects.
Uniqueness: FK-506 3’-Methyl Ether is unique due to its specific structural modifications, which can enhance its pharmacological properties and reduce toxicity compared to its parent compound. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYWYQSRHDMG-RGSPJBABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849494 | |
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124554-16-1 | |
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)







![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)


